(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

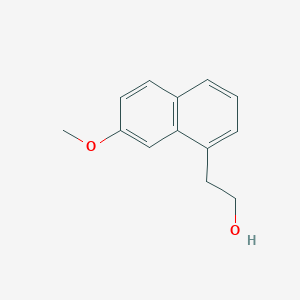

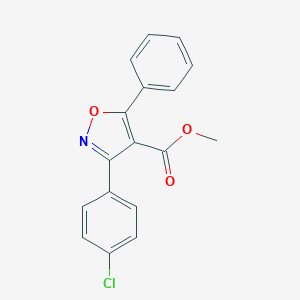

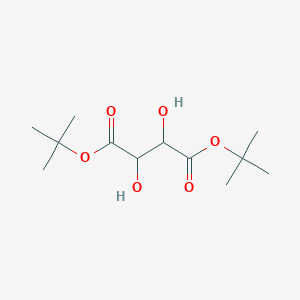

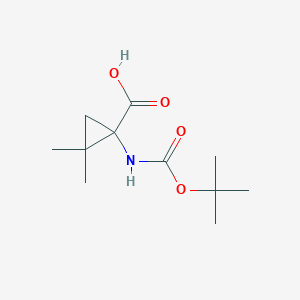

“(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate” is a chemical compound with the CAS Number: 117384-46-0. It has a molecular weight of 262.3 and its molecular formula is C12H22O6 . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate” is represented by the formula C12H22O6 . This indicates that the molecule contains 12 carbon atoms, 22 hydrogen atoms, and 6 oxygen atoms. The Inchi Key for this compound is ITWOKJQQGHCDBL-YUMQZZPRSA-N .Physical And Chemical Properties Analysis

“(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate” is a white to yellow solid . Its molecular weight is 262.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a chiral auxiliary and resolving agent in organic synthesis. It is used to induce chirality in chemical reactions, which is essential for synthesizing enantiomerically pure substances. This application is particularly important in the synthesis of asymmetric catalysts and other chiral molecules .

Material Science

In material science, (-)-Di-tert-butyl D-tartrate can be used to prepare polymers with specific optical properties. The chirality of the compound can lead to the development of novel materials with unique characteristics, such as enhanced strength or altered electrical conductivity .

Analytical Chemistry

As a chiral derivatizing agent, it is employed in chromatographic techniques to separate enantiomers. This is vital for the quality control of pharmaceuticals and the analysis of complex mixtures where the determination of individual stereoisomers is required .

Food and Beverage Industry

Tartaric acid derivatives, including (-)-Di-tert-butyl D-tartrate, are used in the food industry as additives. They can act as acidity regulators, antioxidants, and flavor enhancers, contributing to the stability and taste of food products .

Environmental Science

The compound’s derivatives are explored for their potential use as non-halogenated flame retardants. This application is significant in creating safer and more environmentally friendly fire-resistant materials .

Eigenschaften

IUPAC Name |

ditert-butyl (2S,3S)-2,3-dihydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWOKJQQGHCDBL-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate | |

CAS RN |

117384-46-0 |

Source

|

| Record name | 1,4-Bis(1,1-dimethylethyl) (2S,3S)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117384-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What is the role of (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate in the synthesis of Zaragozic acids A and C?

A1: (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate, also known as di-tert-butyl D-tartrate, serves as the starting material in the synthesis of zaragozic acids A and C using a carbonyl ylide cycloaddition strategy []. The synthesis involves a multi-step transformation of di-tert-butyl D-tartrate into a key intermediate, which then undergoes a crucial carbonyl ylide cycloaddition reaction. This reaction forms the core structure of the zaragozic acids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)